molecular formula C32H32Cl2N2O5 B12026661 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026661
M. Wt: 595.5 g/mol
InChI Key: HRKRZZSUBZGERU-SJCQXOIGSA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C32H32Cl2N2O5

Molecular Weight

595.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H32Cl2N2O5/c1-21-18-24(41-20-22-6-3-2-4-7-22)9-10-25(21)30(37)28-29(23-8-11-26(33)27(34)19-23)36(32(39)31(28)38)13-5-12-35-14-16-40-17-15-35/h2-4,6-11,18-19,29,37H,5,12-17,20H2,1H3/b30-28+

InChI Key

HRKRZZSUBZGERU-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)Cl)Cl)O

Origin of Product

United States

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